5HT₃ Receptor Agonist Potency — 6-Chloro vs. 6-Fluoro Direct Head-to-Head Comparison (Identical Scaffold, Identical Assay)
In the Pfizer 1,4-diazabicyclo[3.2.2]nonane derivatization series, the 6-chloro-substituted oxazolo[4,5-b]pyridine congener (CHEMBL597241) exhibits a 5HT₃ receptor agonist IC₅₀ of 484 nM, determined by FLIPR calcium-flux assay in human skin epithelial cells expressing human 5HT₃ receptors [1][2]. The direct 6-fluoro isostere (CHEMBL597440), bearing an identical 1,4-diazabicyclo[3.2.2]nonane group at the 2-position, yields an IC₅₀ of 2,480 nM in the same assay [1][2]. This represents a 5.1-fold potency loss solely attributable to the Cl→F halogen substitution [1].
| Evidence Dimension | 5HT₃ receptor agonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 484 nM (CHEMBL597241; 4-(6-chlorooxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane) |
| Comparator Or Baseline | 6-Fluoro analog: IC₅₀ = 2,480 nM (CHEMBL597440; 4-(6-fluorooxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane) |
| Quantified Difference | 5.1-fold greater potency for the 6-chloro derivative (484 vs. 2480 nM) |
| Conditions | FLIPR calcium-flux assay; human 5HT₃ receptor expressed in human skin epithelial cells; data curated by ChEMBL from Pfizer (J. Med. Chem. 2010, 53, 7943–7956) |
Why This Matters
A 5.1-fold potency difference driven solely by halogen identity constitutes a significant activity cliff; procurement of the wrong halogen analog would compromise the pharmacological phenotype of any derivative series based on this scaffold.
- [1] Wishka, D. G.; Walker, D. P.; Yates, K. M.; et al. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia. J. Med. Chem. 2010, 53 (22), 7943–7956. PMID: 20043678; DOI: 10.1021/jm9015075. View Source
- [2] BindingDB entries: BDBM50309873 (CHEMBL597241, 6-Cl, 5HT3 IC₅₀ 484 nM); BDBM50309874 (CHEMBL597440, 6-F, 5HT3 IC₅₀ 2480 nM). Assay: Agonist activity at human 5HT3 receptor, FLIPR calcium flux. View Source
